molecular formula C9H5BrN2O2 B11864422 6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde CAS No. 1260898-14-3

6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde

Cat. No.: B11864422
CAS No.: 1260898-14-3
M. Wt: 253.05 g/mol
InChI Key: LUILMLWHRLECML-UHFFFAOYSA-N
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Description

6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde is a quinazoline derivative featuring a bromine atom at position 6, a ketone group at position 4, and an aldehyde moiety at position 2.

Properties

CAS No.

1260898-14-3

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

6-bromo-4-oxo-3H-quinazoline-2-carbaldehyde

InChI

InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)9(14)12-8(4-13)11-7/h1-4H,(H,11,12,14)

InChI Key

LUILMLWHRLECML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde typically involves the reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with bromine. One method involves the use of hydroxylamine hydrochloride in the presence of potassium carbonate, which yields the oxime derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The aldehyde group at position 2 undergoes nucleophilic additions, forming derivatives critical for biological activity or further synthetic modifications.

Reaction TypeReagents/ConditionsProductYieldSource
Oxime formationNH2_2OH·HCl, K2_2CO3_3, EtOH, 60°C(E)-6-bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime58%
Hydrazone formation*Hydrazines, acidic conditionsHydrazone derivatives

Notes :

  • Oxime synthesis (as demonstrated for the non-brominated analog) retains regioselectivity due to steric and electronic effects of the bromine atom .

  • Hydrazones are hypothesized intermediates for cyclization reactions .

Functionalization via Bromine Substitution

The bromine atom at position 6 enables cross-coupling reactions, enhancing molecular diversity.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki coupling*Pd catalysts, arylboronic acids6-Aryl-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde
Nucleophilic aromatic substitutionAmines, CuI, DMF, 100°C6-Amino-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde

Notes :

  • Bromine’s position ortho to electron-withdrawing groups (e.g., carbonyl) enhances reactivity in metal-catalyzed reactions .

  • Direct evidence from analogs (e.g., ethyl 6-bromo-4-oxoquinazoline-2-carboxylate) supports feasibility .

Cyclization and Heterocycle Formation

The aldehyde and quinazolinone core participate in cyclization to form polycyclic systems.

Reaction TypeReagents/ConditionsProductYieldSource
Intramolecular cyclizationBase (K2_2CO3_3), DMF, 80°CSpiroquinazolinone derivatives40–60%
Multicomponent reactionsArenediazonium salts, nitrilesFused N-heterocycles (e.g., dihydroquinazolines)65–85%

Mechanistic Insight :

  • Alkyne or nitrile partners react with the aldehyde to form intermediates that cyclize via C–N bond formation .

  • Bromine’s electron-withdrawing effect stabilizes transition states during cyclization .

Reduction and Oxidation Reactions

The aldehyde and quinazolinone carbonyl groups are redox-active sites.

Reaction TypeReagents/ConditionsProductYieldSource
Aldehyde reductionNaBH4_4, MeOH6-Bromo-4-oxo-3,4-dihydroquinazoline-2-methanol
Quinazolinone reduction*LiAlH4_4, THF3,4-Dihydroquinazoline analog

Notes :

  • Reduction of the aldehyde to a hydroxymethyl group improves solubility for biological assays.

  • Over-reduction of the quinazolinone ring is mitigated by controlled reaction times.

Alkylation and Acylation

The NH group in the quinazolinone ring undergoes alkylation, modifying pharmacological properties.

Reaction TypeReagents/ConditionsProductYieldSource
N-AlkylationAlkyl halides, K2_2CO3_3, DMF3-Alkyl-6-bromo-4-oxoquinazoline-2-carbaldehyde50–70%
Acylation*Acetyl chloride, pyridine3-Acetyl-6-bromo-4-oxoquinazoline-2-carbaldehyde

Key Finding :

  • Alkylation at N3 enhances binding affinity to kinase targets (observed in ethyl 6-bromo-4-oxoquinazoline-2-carboxylate derivatives) .

Photochemical and Thermal Stability

The bromine and aldehyde groups influence stability under harsh conditions.

ConditionObservationImplicationSource
UV light (254 nm)Dehalogenation to quinazoline-2-carbaldehydeForms reactive intermediates for coupling
Heating (>150°C)Degradation to cyanoquinazolinoneLimits high-temperature applications

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Quinazolines, including 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde, are recognized for their potential as anticancer agents. A study highlighted the synthesis of various quinazolinone derivatives that exhibited significant antiproliferative activity against different cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) . The structure–activity relationship (SAR) studies indicated that modifications on the quinazoline scaffold could enhance the anticancer properties of these compounds .

Case Study: Dual PI3K/HDAC Inhibitors

A series of hydroxamic acid derivatives based on quinazolinones were designed and synthesized as dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC). These compounds demonstrated potent activity against various cancer cell lines, suggesting that this compound derivatives could serve as promising candidates for further development in cancer therapy .

Antimicrobial Properties

The antimicrobial potential of quinazoline derivatives has been widely studied. Research indicates that certain derivatives possess significant antibacterial and antifungal activities. For instance, compounds derived from this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 µg/ml
Compound BEscherichia coli25 µg/ml
Compound CPseudomonas aeruginosa10 µg/ml

Anti-inflammatory Effects

Research has also indicated that certain quinazoline derivatives exhibit anti-inflammatory properties. A study demonstrated that compounds similar to this compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed .

Mechanism of Action

The mechanism of action of 6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and its analogues:

Table 1: Structural Comparison

Compound Name Substituent at Position 2 Substituent at Position 6 Additional Features
6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde Aldehyde (-CHO) Bromo (-Br) None
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate Ethyl ester (-COOEt) Bromo (-Br) Enhanced stability, reduced reactivity
(E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime Oxime (-CH=N-OH) None Chelation potential, hydrogen bonding
6-Bromo-4-oxo-3,4-dihydrospiro(2H)-benzo(e)[1,3]oxazine-2,4'-piperidine trifluoroacetate Spiro piperidine Bromo (-Br) Steric hindrance, TFA salt
Key Observations:
  • Aldehyde vs. Ester : The aldehyde group in the target compound is highly reactive toward nucleophiles, enabling facile derivatization. In contrast, the ethyl ester analogue (sc-353570, sc-353570A) offers improved stability, making it suitable for storage and prodrug applications .
  • Oxime Functionalization : The oxime derivative () lacks bromine but introduces an oxime group, which can participate in metal chelation and hydrogen bonding, expanding its utility in medicinal chemistry .
Key Findings:
  • The target compound’s aldehyde group is critical for further functionalization, whereas the ester analogue requires hydrolysis for activation.
  • FeCl₃ or ionic liquid catalysts () used in dihydropyrimidinone synthesis may inspire greener synthetic routes for quinazoline derivatives.
Key Insights:
  • The oxime derivative () demonstrates antitumor activity, likely due to its ability to interact with cellular targets via hydrogen bonding and metal chelation.
  • The bromo substituent in the target compound may enhance binding affinity to enzymes or receptors compared to non-brominated analogues.

Biological Activity

6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde is a compound belonging to the quinazoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H8BrN3O\text{C}_{10}\text{H}_8\text{BrN}_3\text{O}

Its molecular formula indicates the presence of a bromine atom, which can significantly influence its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit notable antimicrobial properties. For instance, a study synthesized various quinazoline derivatives and evaluated their antimicrobial activity against several bacterial and fungal strains. The results indicated that compounds similar to this compound showed moderate to significant activity against pathogens like Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundMIC (mg/mL)Activity Against
This compound0.0195E. coli
Other Quinazoline Derivative A0.0048Bacillus mycoides
Other Quinazoline Derivative B0.039Candida albicans

Anticancer Activity

Quinazolines have been extensively studied for their anticancer properties. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. A study reported that quinazoline derivatives can inhibit tumor growth in vitro by inducing apoptosis in cancer cells .

Case Study: Antitumor Effects

In a specific case study involving the evaluation of quinazoline derivatives on human leukemia cell lines (K562), it was found that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell proliferation .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some quinazolines act as inhibitors of enzymes critical for microbial survival and cancer cell proliferation.
  • Interference with DNA Synthesis : Certain compounds disrupt DNA replication processes in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : They may modulate pathways such as apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can enhance or diminish their efficacy against targeted pathogens or cancer cells. For example, the introduction of electron-withdrawing groups has been shown to increase antimicrobial potency .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Bromine substitution at C6Increased antibacterial activity
Methyl group at C5Enhanced cytotoxicity
Hydroxyl group at C7Improved solubility

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde, and what challenges arise during its purification?

The compound is synthesized via condensation reactions, often starting from substituted quinazoline precursors. A key step involves bromination at the 6-position, which requires controlled conditions to avoid over-bromination. For example, the non-brominated analog, 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde, is prepared by reacting anthranilic acid derivatives with formylating agents under reflux . Challenges include isolating the product from byproducts (e.g., unreacted intermediates or di-brominated species). Purification typically employs column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Yield optimization often hinges on reaction stoichiometry and temperature control .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C-NMR : Critical for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and differentiating aromatic protons influenced by the bromo substituent (e.g., deshielding effects). The carbonyl (C=O) and aldehyde carbons appear at δ ~180–190 ppm in 13C-NMR .
  • IR Spectroscopy : Identifies key functional groups, such as the C=O stretch (~1650–1680 cm⁻¹) and aldehyde C-H stretch (~2700–2850 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How is elemental analysis used to confirm the compound’s purity and composition?

Combustion analysis (C, H, N) validates the empirical formula (C₁₀H₇BrN₂O₂). Deviations >0.3% in elemental percentages suggest impurities, such as residual solvents or incomplete bromination. Cross-validation with NMR integration ratios and MS data is essential to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing derivatives of this compound?

Yield variations often stem from competing side reactions (e.g., oxidation of the aldehyde group or bromine displacement). Systematic optimization involves:

  • DoE (Design of Experiments) : Varying temperature, solvent polarity, and catalyst loading to identify critical parameters .
  • In situ monitoring : Techniques like TLC or HPLC track intermediate formation and guide quenching times .
    For example, synthesizing oxime derivatives (via hydroxylamine reactions) requires strict control of pH and temperature to prevent aldehyde degradation .

Q. What strategies are employed to study the compound’s reactivity with nucleophiles or electrophiles?

  • Nucleophilic attack : The aldehyde group reacts with amines (e.g., hydroxylamine) to form hydrazones or oximes, as demonstrated in the synthesis of (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime .
  • Electrophilic substitution : The bromo group participates in Suzuki-Miyaura couplings or Ullmann reactions. Kinetic studies using UV-Vis spectroscopy or GC-MS can map reaction progress and identify intermediates .

Q. What crystallographic methods are used to determine the molecular structure, and how do intermolecular interactions influence its solid-state packing?

Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and torsion angles. For example, analogous brominated chromenones exhibit planar quinazoline cores with intermolecular hydrogen bonds (e.g., C=O⋯H-N) that stabilize crystal lattices. Key metrics include R factors (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .

Q. How does the bromo substituent influence the compound’s electronic properties and subsequent reactivity?

The electron-withdrawing bromo group deactivates the aromatic ring, directing electrophilic substitution to specific positions (e.g., meta to Br). DFT calculations (e.g., HOMO-LUMO gaps) predict sites prone to nucleophilic attack. Comparative studies with non-brominated analogs show reduced reactivity in Friedel-Crafts alkylation due to decreased electron density .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Thermal stability : TGA-DSC analyses reveal decomposition thresholds (e.g., >200°C).
  • pH sensitivity : The aldehyde group may oxidize to carboxylic acid under alkaline conditions. Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation pathways .

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